3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione
CAS No.:
Cat. No.: VC17960758
Molecular Formula: C7H15NO2S
Molecular Weight: 177.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO2S |
|---|---|
| Molecular Weight | 177.27 g/mol |
| IUPAC Name | 2-(1,1-dioxothiolan-3-yl)-N-methylethanamine |
| Standard InChI | InChI=1S/C7H15NO2S/c1-8-4-2-7-3-5-11(9,10)6-7/h7-8H,2-6H2,1H3 |
| Standard InChI Key | WMITVLQWTQKVTK-UHFFFAOYSA-N |
| Canonical SMILES | CNCCC1CCS(=O)(=O)C1 |
Introduction
3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione is a chemical compound that belongs to the class of thioamides and thiolanes, featuring a sulfur-containing heterocycle. It is characterized by its unique structure, which includes a thiolane ring and a methylamino functional group. This compound is of interest in scientific research due to its potential applications in medicinal chemistry and biological studies .
Synthesis of 3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione
The synthesis of this compound typically involves multiple steps, including reactions that form the thiolane ring and introduce the methylamino group. Common methods may involve the use of thiourea derivatives or other sulfur-containing compounds as starting materials. Purification techniques such as recrystallization or chromatography are used to isolate the desired product from by-products.
Synthesis Steps
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Starting Materials: Thiourea or similar sulfur-containing compounds.
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Reaction Conditions: Various conditions depending on the specific synthesis route, often involving organic solvents and catalysts.
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Purification Methods: Recrystallization or chromatography.
Chemical Reactions and Reactivity
The compound's reactivity is influenced by its functional groups, particularly the methylamino group and the thiolane ring. It can undergo various chemical reactions, such as nucleophilic substitution or addition reactions, due to the presence of these groups.
Potential Reactions
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Nucleophilic Substitution: The methylamino group can act as a nucleophile.
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Addition Reactions: The thiolane ring may participate in addition reactions.
Potential Applications
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Medicinal Chemistry: Potential activity against various biological targets.
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Biological Systems: May interact with enzymes or receptors in biological systems.
Research Findings and Future Directions
While detailed research findings on 3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione are scarce, its unique structure suggests potential for further investigation. Future studies could focus on synthesizing derivatives with enhanced biological activity or exploring its interactions with specific biological targets.
Future Research Directions
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Derivative Synthesis: Design and synthesis of derivatives with improved activity.
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Biological Targeting: Investigation of interactions with specific enzymes or receptors.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of thiolane ring |
| 2 | Introduction of methylamino group |
| 3 | Purification by recrystallization or chromatography |
Potential Biological Applications
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential activity against biological targets |
| Biological Systems | Interaction with enzymes or receptors |
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